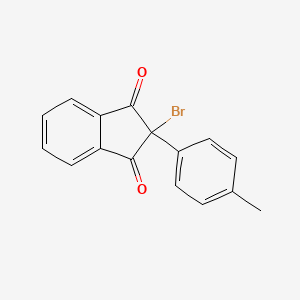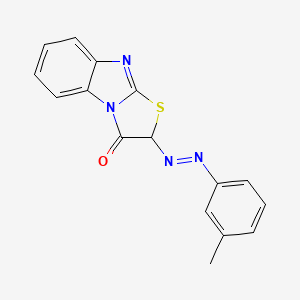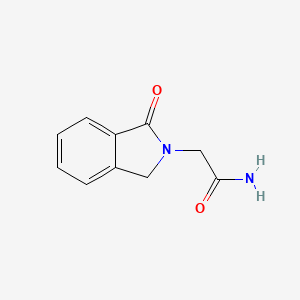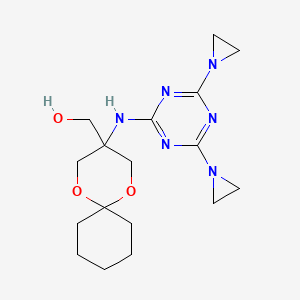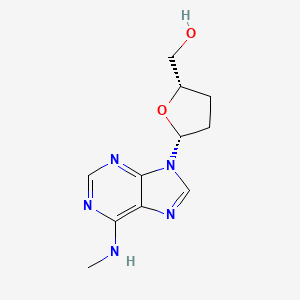
6-Methyl-2',3'-dideoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MDDA” refers to the enzyme methanethiol S-methyltransferase, which is involved in the methylation of hydrogen sulfide to dimethylsulfide. This enzyme plays a significant role in the global sulfur cycle and has been identified in various microorganisms and environments .
Preparation Methods
The preparation of methanethiol S-methyltransferase involves the expression of the mddA gene in suitable host organisms. This gene is abundant in diverse environments, including marine sediments, lake sediments, hydrothermal vents, and soils . The enzyme can be isolated and purified from these sources for further study.
Chemical Reactions Analysis
Methanethiol S-methyltransferase catalyzes the S-methylation of hydrogen sulfide to produce dimethylsulfide. This reaction involves the transfer of a methyl group from methanethiol to hydrogen sulfide, resulting in the formation of dimethylsulfide and a byproduct . The enzyme is known to undergo oxidation and reduction reactions, and common reagents used in these reactions include methanethiol and hydrogen sulfide .
Scientific Research Applications
Methanethiol S-methyltransferase has several scientific research applications. It is used in studies related to the global sulfur cycle, as it plays a crucial role in the production of dimethylsulfide, a volatile organic sulfur compound that influences climate regulation .
Mechanism of Action
The mechanism of action of methanethiol S-methyltransferase involves the transfer of a methyl group from methanethiol to hydrogen sulfide. Key residues in the enzyme’s active site facilitate this transfer, resulting in the production of dimethylsulfide . The enzyme’s activity is regulated by various factors, including the availability of substrates and the presence of specific cofactors .
Comparison with Similar Compounds
Methanethiol S-methyltransferase is unique in its ability to methylate hydrogen sulfide to produce dimethylsulfide. Similar enzymes include dimethylsulfoniopropionate lyase and methionine gamma-lyase, which also participate in sulfur metabolism but have different substrate specificities and reaction mechanisms . The uniqueness of methanethiol S-methyltransferase lies in its specific role in the methylation of hydrogen sulfide, which is a critical step in the global sulfur cycle .
Properties
CAS No. |
85326-07-4 |
|---|---|
Molecular Formula |
C11H15N5O2 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
[(2S,5R)-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h5-8,17H,2-4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1 |
InChI Key |
ODPGJSIBNBRBDT-JGVFFNPUSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




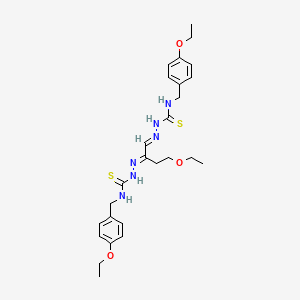
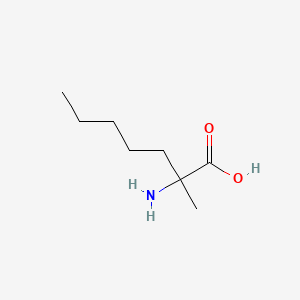
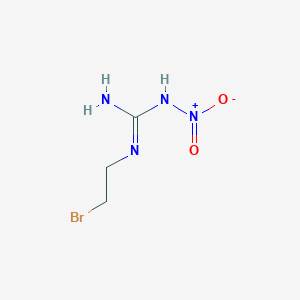
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)


